(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid is a compound that features prominently in organic synthesis and medicinal chemistry. It belongs to a class of amino acids that are modified to enhance their pharmacological properties. The compound's structure incorporates a pentenoic acid backbone with a dimethylethoxycarbonyl group, which plays a crucial role in its reactivity and biological activity.
This compound can be synthesized through various chemical methods and is often derived from the modification of natural amino acids or through synthetic organic chemistry techniques. It is cataloged under several chemical databases and is referenced in scientific literature focusing on amino acid derivatives and their applications in drug development.
The compound is classified as an amino acid derivative. Specifically, it is categorized under modified amino acids due to the presence of the dimethylethoxycarbonyl group, which alters its properties compared to standard amino acids.
The synthesis of (2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid typically involves several steps which may include:
The synthesis may require specific reagents such as coupling agents (e.g., Dicyclohexylcarbodiimide) and solvents (e.g., dimethylformamide) to facilitate the formation of amide bonds. High-throughput experimentation techniques may also be employed to optimize reaction conditions, as seen in modern pharmaceutical synthesis practices .
The molecular structure of (2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid can be represented with the following features:
The compound's stereochemistry is crucial for its biological activity, with specific configurations influencing its interaction with biological targets.
(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid can participate in various chemical reactions typical for amino acids and their derivatives:
Reactions involving this compound often require careful control of temperature and pH to maximize yields and minimize byproducts. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor reaction progress and purity.
The mechanism of action for (2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid largely depends on its interactions within biological systems. As an amino acid derivative, it may act as:
Research indicates that compounds similar to this one can influence metabolic pathways related to protein synthesis and degradation, potentially impacting therapeutic outcomes in various diseases .
Relevant data from studies indicate that variations in pH can significantly affect the solubility and stability of this compound .
(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid has potential applications in:
The versatility of this compound makes it valuable in both academic research and industrial applications focused on drug development and biochemical analysis .
(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid is a chiral, unsaturated non-proteinogenic amino acid derivative characterized by its stereodefined molecular architecture. The compound belongs to the class of α,β-unsaturated carboxylic acids featuring a tert-butoxycarbonyl (Boc)-protected amino group at the C4 position. Its systematic name denotes three critical structural aspects: (1) The "(2E,4S)" prefix specifies the absolute configuration at the C4 chiral center (S-configuration) and the E-geometry of the C2-C3 double bond; (2) The "4-[[(1,1-dimethylethoxy)carbonyl]amino]" segment describes the Boc-protected amine functionality; and (3) The "2-pentenoic acid" backbone defines the unsaturated five-carbon carboxylic acid chain [1] [3].
The molecular formula is C₁₀H₁₇NO₄, with a molecular weight of 215.25 g/mol. Key structural features include the electron-deficient conjugated system formed by the α,β-unsaturated carboxylic acid and the carbamate-protected amino group, which creates a planar region susceptible to nucleophilic attack while the chiral center provides stereochemical control. The Boc group (tert-butoxycarbonyl) serves as a sterically bulky, acid-labile protecting group that prevents undesired side reactions at the nitrogen during synthetic transformations while enabling facile deprotection under mild acidic conditions [1] [3] [6].
Table 1: Nomenclature and Identifiers of (2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic Acid
Classification | Identifier |
---|---|
Systematic IUPAC Name | (2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]pent-2-enoic acid |
CAS Registry Number | 1015037-46-3 |
Common Synonyms | (2E,4S)-4-(tert-Butoxycarbonylamino)pent-2-enoic acid; (2E,4S)-4-Boc-amino-2-pentenoic acid |
Molecular Formula | C₁₀H₁₇NO₄ |
Molecular Weight | 215.25 g/mol |
The development of (2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid emerged from late 20th-century advances in stereoselective amino acid synthesis and protecting group strategies. The tert-butoxycarbonyl (Boc) group, introduced by Carpino in the 1950s and popularized throughout the 1970s-1980s for peptide synthesis, provided the protective chemistry foundation. Simultaneously, methodologies for asymmetric synthesis of β-substituted dehydroamino acids advanced significantly in the 1990s, driven by demand for conformationally constrained peptide analogs and chiral building blocks for pharmaceuticals [8].
This compound represents an evolution from simpler unsaturated amino acid derivatives like allylglycine (2-aminopent-4-enoic acid), whose synthesis was optimized using chiral auxiliaries such as the Williams oxazinone template. The 2000s witnessed refinement of stereocontrolled routes to (E)-alkene configured amino acids with defined chirality at the β-position, recognizing that such structures offered dual advantages: (1) the alkene geometry constrained peptide backbone conformation, and (2) the unsaturated bond provided a synthetic handle for further elaboration via reactions like catalytic hydrogenation, hydroboration, or cross-metathesis [8].
The specific stereoisomer (2E,4S) gained prominence through the 2010s as pharmaceutical chemists explored its application in synthesizing complex drug candidates requiring precise stereochemical control. Its commercial availability from specialized suppliers like Apollo Scientific reflects its established importance in modern organic synthesis, particularly as an intermediate in targeted drug discovery programs [6].
(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid serves as a versatile chiral synthon in pharmaceutical synthesis due to three key structural elements: (1) The carboxylic acid functionality enables peptide coupling or esterification; (2) The Boc-protected amino group allows controlled deprotection and subsequent functionalization; and (3) The geometrically defined α,β-unsaturated system participates in conjugate addition reactions or transition-metal catalyzed transformations. Most significantly, the C4 stereocenter provides a source of chirality that can dictate stereochemical outcomes in downstream reactions [3] [6].
This compound's primary pharmaceutical application lies in synthesizing stereochemically complex drug intermediates, particularly for cardiovascular agents. Its structural analog (2E,4R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid (CAS 1012341-48-8) has been identified as a key precursor to sacubitril, the neprilysin inhibitor component of the angiotensin receptor-neprilysin inhibitor (ARNI) combination therapy Entresto® used for heart failure treatment. In this context, the pentenoic acid scaffold undergoes nickel-catalyzed coupling reactions to construct the biphenyl-containing backbone of sacubitril while preserving the chiral integrity [4].
Table 2: Comparison of Chiral Pentenoic Acid Building Blocks in Pharmaceutical Synthesis
Building Block | CAS Number | Key Structural Features | Primary Pharmaceutical Application |
---|---|---|---|
(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid | 1015037-46-3 | (2E) alkene, (4S) stereocenter, Boc-protected amine | Intermediate for stereoselective synthesis of bioactive compounds |
(2E,4R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid | 1012341-48-8 | Biphenyl extension, (4R) stereocenter, C2-methyl substituent | Sacubitril precursor |
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | 106928-50-1 | C4-alkene, methyl ester | Ring-closing metathesis precursor for constrained peptides |
Beyond cardiovascular applications, the structural framework facilitates the synthesis of conformationally constrained peptide analogs through ring-closing metathesis when incorporated into peptide sequences. The electron-deficient alkene can participate in Michael additions with nucleophiles like thiols or amines, enabling side-chain diversification. These transformations leverage the chirality at C4 to control diastereoselectivity in downstream stereocenters, making it particularly valuable for synthesizing complex natural product analogs and targeted therapeutics requiring precise three-dimensional architectures [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: